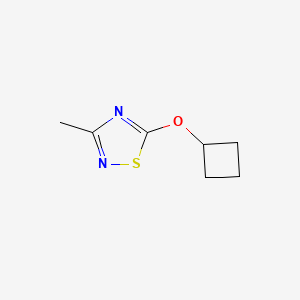

5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a cyclobutoxy group and a methyl group attached to the thiadiazole ring, contributes to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutanol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

General Reactivity of Thiadiazole Derivatives

Thiadiazoles are electron-deficient heterocycles, making them susceptible to nucleophilic and electrophilic substitutions. The 1,2,4-thiadiazole isomer’s reactivity is influenced by substituents like the cyclobutoxy group (-O-cyclobutyl) and methyl groups, which alter electronic and steric effects .

Key Reaction Pathways Observed in Analogues:

-

Nucleophilic Substitution : Thiadiazoles undergo substitutions at sulfur or nitrogen sites. For example, halogenated derivatives (e.g., 2-(ω-haloalkylthio)thiadiazoles) form via reactions with α,ω-dihaloalkanes .

-

Functionalization via Coupling Reactions : Amide derivatives (e.g., 3a–c ) are synthesized using acid chlorides or anhydrides, highlighting the amine group’s reactivity .

-

Cyclization and Cross-Coupling : Thiadiazoles participate in cyclization with reagents like POCl₃ or form bis-thiadiazoles with dibromoalkanes .

Hypothetical Reactions for 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole

Based on structural analogs (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine ), the following reactions are plausible:

Nucleophilic Substitution at the Thiadiazole Ring

| Reagent | Conditions | Expected Product |

|---|---|---|

| Alkyl halides | Base (K₂CO₃), DMF, 80°C | Substitution at S or N positions |

| Grignard reagents | THF, –78°C to rt | Ring-opening or addition to electrophilic sites |

Functionalization of the Cyclobutoxy Group

The cyclobutoxy moiety may undergo:

-

Oxidation : Conversion to a ketone or carboxylic acid under strong oxidizing conditions.

-

Ring-Opening : Acid-catalyzed cleavage to form diols or thioethers.

Coupling Reactions

| Reaction Type | Example Reagent | Product |

|---|---|---|

| Buchwald–Hartwig | Pd catalyst, aryl halides | Aryl-substituted thiadiazoles |

| Suzuki–Miyaura | Boronic acids, Pd catalyst | Biaryl derivatives |

Stability and Decomposition

Thiadiazoles with labile substituents (e.g., bromides 3a–5a ) decompose at room temperature . For this compound:

-

Thermal Stability : Likely stable up to 100°C, but cyclobutoxy groups may undergo ring strain-induced reactions at higher temperatures.

-

Hydrolytic Sensitivity : Susceptible to acid- or base-mediated hydrolysis of the ether linkage.

Synthetic Protocols from Analogues

While direct methods for the target compound are unreported, the synthesis of 5-substituted thiadiazoles typically involves:

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of thiadiazole compounds:

Scientific Research Applications

- CCK2 Modulators: Certain amidophenyl-sulfanylamino-benzo[1,2,5]thiadiazole compounds act as CCK2 modulators and are useful in treating CCK2-mediated diseases . These compounds may be used in the treatment or prevention of pancreatic adenocarcinoma, pain, eating disorders, gastro-esophageal reflux disease, gastroduodenal ulcers, reflux esophagitis, anxiety, colon cancer, peptic ulcers, pancreatic tumors, and gastric tumors .

- Gastrin-Related Disorders: Gastrin (CCK2) antagonists have been proposed for gastrin-related disorders such as gastrointestinal ulcers, Barrett's esophagus, antral G cell hyperplasia, pernicious anemia, Zollinger-Ellison syndrome, and other conditions where lower gastrin activity or lower acid secretion is desirable .

- Cholecystokinin Receptors: Cholecystokinin (CCK1) receptors have been shown to mediate cholecystokinin-stimulated gallbladder contraction, pancreatic enzyme secretion, satiety, gastric emptying inhibition, and regulation of peristalsis. This indicates a key role in the integrated physiological gastrointestinal response to a meal . Cholecystokinin receptors also regulate appetite and metabolism, suggesting potential therapeutic applications in treating disorders such as obesity and anorexia nervosa .

- TRPM8 Antagonistic Activity: Sulfonamide compounds have TRPM8 antagonistic activity . TRPM8 is expressed in the brain, lung, bladder, gastrointestinal tract, blood vessels, prostate, and immune cells, offering potential therapeutic modulation in various diseases .

- SMA Treatment: Thiadiazole analogs can be used in methods for treating, preventing, or ameliorating Spinal Muscular Atrophy by administering an effective amount of an SMN modulator .

- Antibacterial Activity: Phenylthiazoles with an alkynyl side chain have antibacterial activity against multidrug-resistant strains, potentially inhibiting cell wall synthesis . Functionalized 5-hetarylthiazoles also show antimicrobial activity against human pathogenic microbes .

- Anticancer Agents: Thiadiazole derivatives have demonstrated anticancer properties . For example, a hybrid molecule of ciprofloxacin and 1,3,4-thiadiazole exhibits anticancer activity .

Administration and Dosage

- The compounds can be administered orally or parenterally, including intravenous, intramuscular, intraperitoneal, subcutaneous, rectal, topical administration, and inhalation . They are generally provided as tablets, capsules, or aqueous solutions or suspensions . Suitable preservatives for aqueous suspensions include ethyl and n-propyl p-hydroxybenzoate .

- The daily dose typically ranges from 0.01 to 1000 mg per day, more usually from 1 to 500 mg per day, and most usually from 10 to 200 mg per day . A typical dose is expected to be between 0.0001 mg/kg and 15 mg/kg, especially between 0.01 mg/kg and 7 mg/kg, and most especially between 0.15 mg/kg and 2.5 mg/kg .

Mecanismo De Acción

The mechanism of action of 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparación Con Compuestos Similares

- 5-Chloro-3-methyl-1,2,4-thiadiazole

- 5-Bromo-3-methyl-1,2,4-thiadiazole

- 5-Amino-3-methyl-1,2,4-thiadiazole

Comparison: Compared to its analogs, 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole exhibits unique chemical properties due to the presence of the cyclobutoxy group. This group can influence the compound’s reactivity, solubility, and biological activity. For instance, the cyclobutoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the presence of the cyclobutoxy group can affect the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for further research and development.

Actividad Biológica

5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They are recognized for their significant biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The presence of various substituents on the thiadiazole ring can enhance these activities, making them versatile scaffolds in medicinal chemistry .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated that derivatives of thiadiazoles showed broad-spectrum activity against various pathogens. Specifically, compounds with cyclobutoxy substitutions have been noted for their enhanced effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/ml |

| Escherichia coli | 1.0 µg/ml | |

| Pseudomonas aeruginosa | 2.0 µg/ml |

Anti-inflammatory Properties

Thiadiazole derivatives have shown significant anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The cyclobutoxy group in the structure may contribute to these effects by enhancing the compound's interaction with target proteins involved in inflammatory pathways .

Anticancer Potential

The anticancer activity of this compound has been investigated in several studies. Compounds in this class have been found to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies have reported that certain thiadiazole derivatives can inhibit aromatase activity, making them potential candidates for breast cancer treatment .

Case Study: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was observed to induce apoptosis as confirmed by flow cytometry analysis.

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes including COX and LOX.

- Receptor Modulation : It may modulate receptors involved in inflammation and cancer progression.

- DNA Interaction : Some studies suggest that thiadiazoles can intercalate into DNA, disrupting replication processes in cancer cells.

Propiedades

IUPAC Name |

5-cyclobutyloxy-3-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-6-3-2-4-6/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIQBLJFJBMBAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.